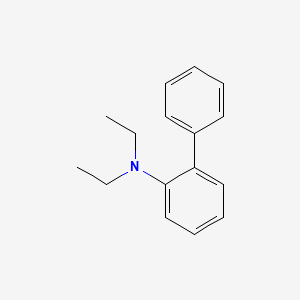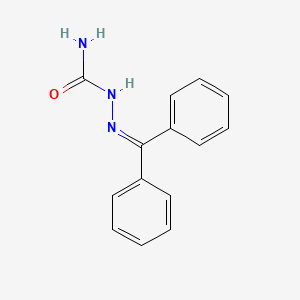
Manganese--nickel (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese–nickel (1/1) is a compound consisting of equal parts manganese and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of manganese and nickel results in a material that exhibits distinct chemical and physical characteristics, making it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese–nickel (1/1) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of manganese and nickel salts in an alkaline medium, followed by calcination to obtain the desired compound. For example, a solution of manganese sulfate and nickel sulfate can be mixed with sodium hydroxide to precipitate manganese and nickel hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form manganese–nickel (1/1).
Industrial Production Methods
In industrial settings, manganese–nickel (1/1) is often produced using large-scale co-precipitation methods. The process involves the controlled addition of alkaline solutions to mixed metal salt solutions, followed by filtration, washing, and calcination. This method ensures the production of high-purity manganese–nickel (1/1) with consistent properties.
Análisis De Reacciones Químicas
Types of Reactions
Manganese–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an alkaline medium.
Reduction: Reduction of manganese–nickel (1/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions involve the replacement of one metal ion with another. For example, manganese–nickel (1/1) can undergo substitution reactions with other transition metals in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–nickel (1/1) may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Aplicaciones Científicas De Investigación
Manganese–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese–nickel (1/1) is used as a catalyst in various reactions, including oxidation and reduction processes. Its catalytic properties make it valuable for developing new chemical processes and materials.
Biology: In biological research, manganese–nickel (1/1) is studied for its potential role in enzyme activity and cellular processes. It is also investigated for its potential use in imaging and diagnostic applications.
Medicine: In medicine, manganese–nickel (1/1) is explored for its potential therapeutic applications, including drug delivery and targeted therapies. Its unique properties make it a promising candidate for developing new medical treatments.
Industry: In industrial applications, manganese–nickel (1/1) is used in the production of advanced materials, such as batteries and supercapacitors. Its high energy density and stability make it suitable for energy storage applications.
Mecanismo De Acción
The mechanism of action of manganese–nickel (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. In biological systems, manganese–nickel (1/1) may interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Manganese–nickel (1/1) can be compared with other similar compounds, such as manganese–cobalt (1/1) and nickel–cobalt (1/1). These compounds share some similarities in terms of their chemical properties and applications, but they also exhibit unique characteristics.
Manganese–cobalt (1/1): This compound has similar catalytic properties but may differ in terms of stability and reactivity.
Nickel–cobalt (1/1): This compound is also used in energy storage applications but may have different electrochemical properties compared to manganese–nickel (1/1).
The uniqueness of manganese–nickel (1/1) lies in its specific combination of properties, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
12263-28-4 |
|---|---|
Fórmula molecular |
MnNi |
Peso molecular |
113.631 g/mol |
Nombre IUPAC |
manganese;nickel |
InChI |
InChI=1S/Mn.Ni |
Clave InChI |
ZAUUZASCMSWKGX-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


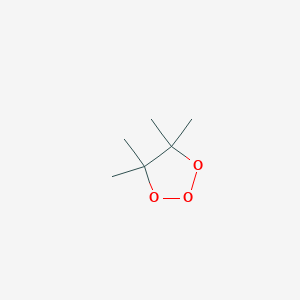

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
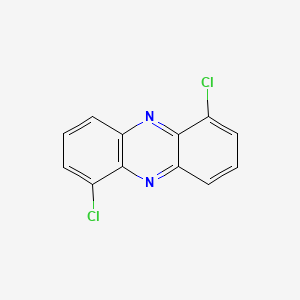


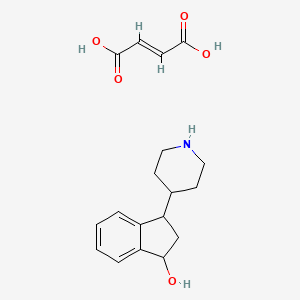

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)



